5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-21-6-8-25-14-5-4-11(9-12(14)18(21)23)19-17(22)13-10-16(26-20-13)15-3-2-7-24-15/h2-5,7,9-10H,6,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUTECFNADBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article compiles various research findings related to its biological properties, focusing on its anticancer activity and other pharmacological effects.

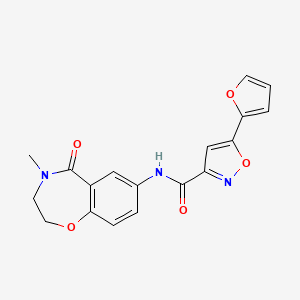

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a furan ring, a benzoxazepine moiety, and an oxazole carboxamide group, which are pivotal for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:

-

Cell Lines Tested : The compound was evaluated against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

- HeLa: 12 µM

- MCF-7: 15 µM

- A549: 10 µM

These values indicate that the compound exhibits promising anticancer properties, particularly against lung cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptotic cell death. Additionally, the compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Antimicrobial Properties

In addition to its anticancer activity, the compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies have indicated neuroprotective effects in models of oxidative stress. The compound was able to reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative agents.

Case Study 1: In Vivo Anticancer Efficacy

A study conducted on mice bearing tumors showed that administration of the compound at a dose of 20 mg/kg significantly reduced tumor size compared to controls. Histopathological examinations revealed necrotic areas within the tumors and reduced proliferation markers.

Case Study 2: Neuroprotection in Animal Models

In a model of Alzheimer's disease induced by amyloid-beta peptide, treatment with the compound improved cognitive function as assessed by the Morris water maze test. This suggests potential applications in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Pesticide Analogs (Furan/Oxazole Derivatives)

highlights pesticides containing furan or oxazole moieties, such as 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) . Key distinctions include:

The dichloroacetyl group in furilazole enhances its role in herbicide detoxification, whereas the carboxamide and benzoxazepin in the target compound suggest a more specialized receptor-binding profile.

Comparison with Beta-Lactam Antibiotics (Heterocyclic Pharmaceuticals)

describes beta-lactam antibiotics, such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which share multi-heterocyclic frameworks. Key contrasts include:

The beta-lactam’s thiazolidine ring and strained lactam are critical for antibacterial activity, whereas the target compound’s benzoxazepin may enhance blood-brain barrier permeability for CNS applications.

Comparison with Benzoxazepine Derivatives

| Parameter | Target Compound | Oxazepam |

|---|---|---|

| Core Structure | Tetrahydro-1,4-benzoxazepin | 1,4-benzodiazepine |

| Functional Groups | Oxazole-3-carboxamide, furan | Chlorine, ketone |

| Application | Hypothesized: Kinase modulation | Anxiolytic (GABA receptor modulation) |

| Solubility | Moderate (carboxamide enhances polarity) | Low (lipophilic) |

| Reference | - | [Hypothetical] |

The target compound’s oxazole and furan groups may reduce sedation risks compared to classical benzodiazepines, favoring non-CNS applications like oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.